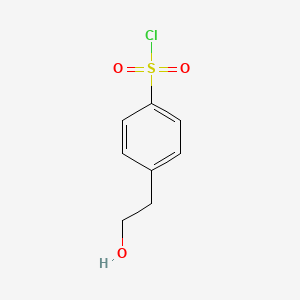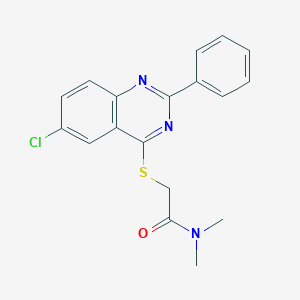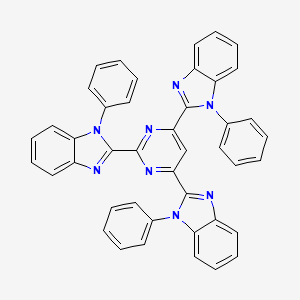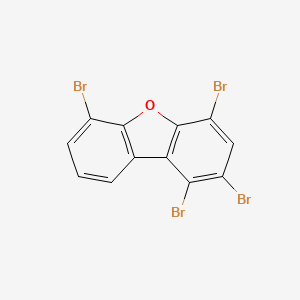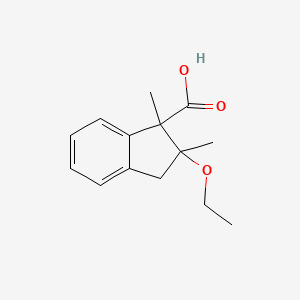![molecular formula C19H24O2SSi B15168788 Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate CAS No. 638199-67-4](/img/structure/B15168788.png)
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its unique structure, which includes a trimethylsilyl group and a sulfanyl group attached to a dimethyl-substituted phenyl ring. These structural elements confer specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4,5-dimethyl-2-(trimethylsilyl)phenyl halide with a thiol reagent under basic conditions to form the sulfanyl intermediate.
Esterification: The sulfanyl intermediate is then reacted with methyl 4-bromobenzoate in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate: can be compared with other benzoate esters and sulfanyl-substituted phenyl compounds.
Trimethylsilyl-substituted compounds: These compounds share the trimethylsilyl group, which imparts similar chemical properties.
Uniqueness
- The combination of the sulfanyl group and the trimethylsilyl group in this compound is unique and contributes to its distinct reactivity and potential applications.
- The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
638199-67-4 |
|---|---|
分子式 |
C19H24O2SSi |
分子量 |
344.5 g/mol |
IUPAC名 |
methyl 4-(4,5-dimethyl-2-trimethylsilylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C19H24O2SSi/c1-13-11-17(18(12-14(13)2)23(4,5)6)22-16-9-7-15(8-10-16)19(20)21-3/h7-12H,1-6H3 |
InChIキー |
MNCLNAMOXLCFIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
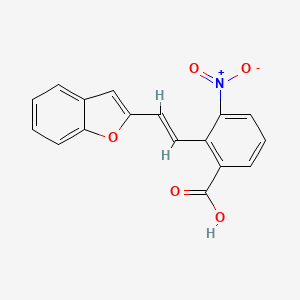

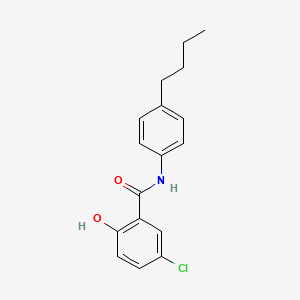

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
